molecular formula C13H15NO6 B554428 Z-Asp-OMe CAS No. 4668-42-2

Z-Asp-OMe

Cat. No.: B554428
CAS No.: 4668-42-2
M. Wt: 281.26 g/mol
InChI Key: MFFFBNAPQRDRQW-JTQLQIEISA-N
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Description

Z-Asp-OMe, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound is characterized by its ability to inhibit caspases, which are enzymes involved in apoptosis (programmed cell death).

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Asp-OMe can be synthesized through the esterification of N-Cbz-L-aspartic acid. The process involves the reaction of N-Cbz-L-aspartic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Z-Asp-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form N-Cbz-L-aspartic acid.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acid or base.

    Substitution: Reagents such as hydrogen bromide in acetic acid can be used for deprotection.

    Oxidation and Reduction: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation.

Major Products:

    Hydrolysis: N-Cbz-L-aspartic acid.

    Substitution: Various derivatives depending on the substituent introduced.

    Oxidation and Reduction: Modified aspartic acid derivatives.

Scientific Research Applications

Introduction to Z-Asp-OMe

This compound, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid that has garnered significant attention in scientific research due to its versatile applications in various fields, including biochemistry, medicine, and drug development. This compound is particularly valued for its role in peptide synthesis and as an inhibitor of caspases, enzymes that play a crucial role in apoptosis (programmed cell death).

Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. Its structure allows for the formation of peptide bonds through acyl transfer reactions. The compound can be utilized to create peptides with specific sequences that are essential for various biological functions.

Caspase Inhibition Studies

Research has shown that this compound can inhibit caspases by binding irreversibly to their active sites. This property makes it a valuable tool for studying apoptosis mechanisms and exploring potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Drug Development

In drug development, this compound is explored for its potential to serve as a therapeutic agent. Its ability to modulate apoptotic pathways presents opportunities for developing targeted therapies that can selectively induce apoptosis in cancer cells.

Biochemical Research

The compound is widely used in biochemical studies to investigate enzyme interactions and inhibition mechanisms. By understanding how this compound interacts with various enzymes, researchers can gain insights into complex biological processes.

Analytical Chemistry

This compound is employed in the development of assays for detecting and quantifying biomolecules. Its chemical properties enhance the accuracy and reliability of analytical techniques used in biochemical research.

Detailed Data Tables

Study FocusFindings
Caspase InhibitionIrreversible binding to caspases leading to reduced apoptosis
Peptide Bond FormationEffective acyl donor in protease-catalyzed reactions
Cancer TherapeuticsPotential use in targeting cancer cell apoptosis

Case Study 1: Caspase Inhibition in Cancer Research

In a study focusing on multiple myeloma cells, this compound was found to induce apoptosis through the activation of caspases while down-regulating anti-apoptotic proteins such as survivin and XIAP. This dual mechanism highlights its potential as a therapeutic agent against cancers characterized by dysregulated apoptotic pathways.

Case Study 2: Peptide Synthesis Applications

This compound has been utilized in synthesizing immunomodulatory peptides, including thymopentin analogs. This demonstrates its utility in developing compounds that modulate immune responses, which could have implications for treating autoimmune diseases or enhancing vaccine efficacy.

Research Findings

Recent studies have demonstrated that this compound not only inhibits caspases but also influences various intracellular signaling pathways. It has been shown to down-regulate proteins involved in cell survival while inducing G2 cell cycle arrest, supporting its potential use as an anticancer agent and highlighting its importance in understanding apoptotic mechanisms.

Mechanism of Action

Z-Asp-OMe exerts its effects by inhibiting caspases, which are cysteine proteases involved in the execution phase of apoptosis. The compound binds irreversibly to the catalytic site of caspases, preventing their activation and subsequent cleavage of target proteins. This inhibition leads to the suppression of apoptosis and can modulate various cellular processes.

Comparison with Similar Compounds

    Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK): Another caspase inhibitor with a similar structure but different functional groups.

    Boc-Asp(OMe)-OH: A derivative of aspartic acid used in peptide synthesis.

    Fmoc-Asp(OMe)-OH: Another aspartic acid derivative with a different protecting group.

Uniqueness: Z-Asp-OMe is unique due to its specific structure, which allows it to effectively inhibit caspases. Its ability to modulate apoptosis makes it a valuable tool in research and potential therapeutic applications. The presence of the benzyl group provides additional stability and specificity in its interactions with target enzymes.

Biological Activity

Z-Asp-OMe, or Z-aspartic acid methyl ester, is a compound of significant interest in biochemical research, particularly for its role as an inhibitor of caspase-3, an essential enzyme in the apoptosis pathway. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

Overview of Caspase-3 and Apoptosis

Caspase-3 is a cysteine protease that plays a pivotal role in the execution phase of apoptosis, which is a programmed cell death process crucial for maintaining cellular homeostasis. The activation of caspases, particularly caspase-3, is a hallmark of apoptosis and is triggered by various stimuli, including DNA damage and cellular stress. Inhibition of caspase-3 can therefore modulate apoptotic pathways and has implications in various diseases, including cancer.

This compound functions primarily as a caspase-3 inhibitor . Its mechanism involves competitive inhibition where it mimics the substrate of caspases, thereby preventing the cleavage of downstream substrates necessary for apoptosis. This inhibition can be quantitatively assessed using fluorescence-based assays that measure the activity of caspases in vitro.

Key Findings:

  • Inhibition Efficacy : Studies have shown that Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK (a derivative) effectively reduces caspase-3 activity in cell lysates treated with pro-apoptotic agents like staurosporine. The fluorescence intensity from apoptotic cells significantly decreased when pre-treated with Z-Asp(OMe), indicating reduced caspase-3 activation .
  • Selectivity : The specificity of this compound for caspase-3 has been demonstrated through comparative assays with other caspases (1, 6, 8, and 11), where no significant fluorescence increase was observed in their presence .

Research Applications

This compound has been utilized extensively in various research contexts:

  • Cancer Research : Its ability to inhibit apoptosis makes it a valuable tool in studying cancer cell survival mechanisms. By modulating apoptosis, researchers can investigate how cancer cells evade death and develop resistance to therapies.
  • Neurodegenerative Diseases : Given that inappropriate apoptosis contributes to neurodegenerative conditions, this compound serves as a potential therapeutic agent to protect neurons from apoptotic death.
  • Cardiovascular Studies : In models of cardiac injury (e.g., doxorubicin treatment), this compound has been shown to mitigate apoptosis in cardiac tissue, suggesting its potential for protecting against drug-induced cardiotoxicity .

Case Study 1: Staurosporine-Induced Apoptosis

In a controlled experiment using cultured endothelial cells treated with staurosporine:

  • Objective : To assess the protective effects of Z-Asp(OMe) against staurosporine-induced apoptosis.
  • Results : Cells pre-treated with Z-Asp(OMe) exhibited significantly lower levels of apoptosis compared to untreated controls. Flow cytometry analysis indicated a reduction in early and late apoptotic cells when Z-Asp(OMe) was administered .

Case Study 2: Cardiac Tissue Protection

In an ex vivo study involving mouse cardiac tissues:

  • Objective : To evaluate the efficacy of Z-Asp(OMe) in reducing apoptosis following doxorubicin treatment.
  • Results : Fluorescence imaging revealed that tissues treated with Z-Asp(OMe) showed decreased signals associated with caspase activation compared to untreated tissues subjected to doxorubicin .

Data Summary

StudyCompound UsedModelKey Findings
1Z-Asp(OMe)Endothelial CellsReduced apoptosis induced by staurosporine
2Z-Asp(OMe)Mouse Cardiac TissueDecreased caspase activation post-doxorubicin treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Asp-OMe, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling aspartic acid with a benzyloxycarbonyl (Z) protecting group and methyl ester (OMe) under anhydrous conditions. Purification via column chromatography or recrystallization is standard. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature, and reaction time meticulously .

Q. Which analytical techniques are most effective for characterizing this compound in solution-phase studies?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and detecting impurities. Circular Dichroism (CD) can assess conformational stability in chiral environments. Pair these with FT-IR spectroscopy to monitor ester and carbamate functional groups. Always include solvent-specific calibration curves and internal standards (e.g., TMS for NMR) to ensure data accuracy .

Q. How should researchers design stability assays for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use LC-MS to track degradation products over time. Include a negative control (e.g., inert atmosphere storage) and triplicate samples to account for batch variability. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under acidic/basic conditions be resolved?

  • Methodological Answer : Systematic reviews of prior studies should first identify variables causing discrepancies (e.g., buffer ionic strength, temperature gradients). Replicate experiments using standardized protocols, and apply multivariate analysis to isolate contributing factors. For peer-reviewed validation, publish raw datasets alongside processed results to enable independent verification .

Q. What strategies are recommended for designing kinetic studies of this compound in enzymatic peptide synthesis?

  • Methodological Answer : Use stopped-flow spectrophotometry or quench-flow methods to monitor real-time reaction kinetics. Vary enzyme concentrations (e.g., trypsin or carboxypeptidase) and substrate ratios to determine Michaelis-Menten parameters. Include negative controls (e.g., enzyme-free reactions) and validate data consistency via bootstrap resampling .

Q. How can researchers address low yields in this compound-mediated peptide couplings?

  • Methodological Answer : Optimize coupling reagents (e.g., HOBt/DIC vs. PyBOP) and solvent systems (e.g., DMF vs. DCM). Employ Design of Experiments (DoE) frameworks to test combinatorial variables efficiently. Characterize byproducts via tandem MS/MS to identify competing side reactions (e.g., racemization or ester hydrolysis) .

Q. What ethical and practical considerations apply when using this compound in cell-based studies?

  • Methodological Answer : Prior to in vitro assays, perform cytotoxicity screening (e.g., MTT assays) to establish safe concentration ranges. Document lot-specific impurity profiles (e.g., residual solvents) and adhere to institutional guidelines for hazardous waste disposal. For transparency, include raw viability data in supplementary materials .

Q. Data Management and Reproducibility

Q. How should raw data from this compound experiments be archived for reproducibility?

  • Methodological Answer : Store raw chromatograms, spectral data, and instrument logs in FAIR-compliant repositories (e.g., Zenodo or institutional databases). Use standardized metadata templates to detail experimental conditions (e.g., HPLC column specifications, NMR probe frequencies). Reference these datasets explicitly in publications .

Q. What frameworks can resolve conflicting spectral interpretations of this compound derivatives?

  • Methodological Answer : Establish inter-laboratory collaborations to cross-validate spectral assignments. Apply quantum mechanical calculations (e.g., DFT for NMR chemical shift predictions) to reconcile experimental and theoretical data. Publish consensus guidelines for peak integration and baseline correction .

Q. Note on Compound Identity

  • lists "this compound" as an alternative name for zinc bromide, which conflicts with its established use in peptide chemistry. Researchers should verify compound identity via CAS registry numbers and primary literature to avoid nomenclature errors .

Properties

IUPAC Name

(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427397
Record name Z-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-42-2
Record name Z-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-Asp-OMe
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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